2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol
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Overview
Description
2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of two tert-butyl groups and a thiophen-2-ylmethyl group attached to a phenol ring. It is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol typically involves the alkylation of 2,6-Ditert-butylphenol with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells, which is linked to various diseases.
Industry: Employed as a stabilizer in lubricants and fuels to enhance their shelf life and performance.
Mechanism of Action
The antioxidant properties of 2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol are attributed to its ability to donate hydrogen atoms from the phenolic group to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenolic radical formed during this process.
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butylphenol: Lacks the thiophen-2-ylmethyl group but shares similar antioxidant properties.
2,6-Ditert-butyl-4-methylphenol:
Uniqueness
2,6-Ditert-butyl-4-(thiophen-2-ylmethyl)phenol is unique due to the presence of the thiophen-2-ylmethyl group, which enhances its antioxidant properties and makes it more effective in certain applications compared to its analogs.
Properties
CAS No. |
5429-76-5 |
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Molecular Formula |
C19H26OS |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(thiophen-2-ylmethyl)phenol |
InChI |
InChI=1S/C19H26OS/c1-18(2,3)15-11-13(10-14-8-7-9-21-14)12-16(17(15)20)19(4,5)6/h7-9,11-12,20H,10H2,1-6H3 |
InChI Key |
BXSAYXMPWVOTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC=CS2 |
Origin of Product |
United States |
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